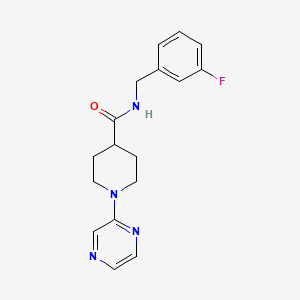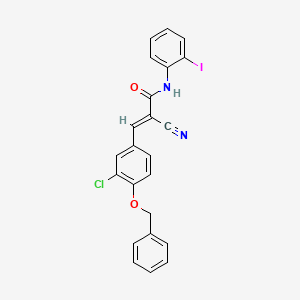![molecular formula C18H19NO2 B7466193 3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7466193.png)
3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone is a compound that has been studied for its potential use in scientific research. This compound has shown promise in various studies due to its unique structure and potential mechanism of action.
Mecanismo De Acción
The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone involves its ability to selectively block dopamine D3 receptors. This may lead to a decrease in dopamine release and subsequent decrease in reward-seeking behaviors. Additionally, this compound has been shown to have some affinity for serotonin receptors, which may also play a role in its mechanism of action.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone has various biochemical and physiological effects. For example, this compound has been shown to decrease the release of dopamine in the nucleus accumbens, a key brain region involved in reward-seeking behaviors. Additionally, this compound has been shown to decrease the reinforcing effects of drugs such as cocaine and methamphetamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone in lab experiments is its selectivity for dopamine D3 receptors. This allows researchers to specifically target this receptor and study its role in various behaviors. However, one limitation is the potential for off-target effects, as this compound has some affinity for serotonin receptors as well.
Direcciones Futuras
There are many potential future directions for the study of 3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone. One area of interest is its potential use in the treatment of drug addiction and other disorders. Additionally, further studies could investigate the potential for this compound to modulate other neurotransmitter systems, such as glutamate or GABA. Finally, the development of more selective and potent compounds based on the structure of 3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone could lead to new insights into the role of dopamine receptors in various behaviors.
Métodos De Síntesis
The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone involves the reaction of 3-(methoxymethyl)benzaldehyde and 1,2,3,4-tetrahydroisoquinoline in the presence of a catalyst. The resulting product is then purified through various methods such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone has been studied for its potential use in various scientific research applications. One of the main areas of interest is its potential as a dopamine receptor antagonist. This compound has been shown to selectively block dopamine D3 receptors, which may have implications in the treatment of drug addiction and other disorders.
Propiedades
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-21-13-14-5-4-8-16(11-14)18(20)19-10-9-15-6-2-3-7-17(15)12-19/h2-8,11H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXAOAMXEZHLMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B7466117.png)


![1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione](/img/structure/B7466140.png)
![3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one](/img/structure/B7466146.png)
![2-chloro-4-fluoro-N-[1-(4-imidazol-1-ylphenyl)ethyl]benzamide](/img/structure/B7466152.png)
![[2-(N-ethylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466157.png)
![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466165.png)
![N-{[1-(2-chlorobenzyl)piperidin-4-yl]methyl}-N'-(4-fluorobenzyl)urea](/img/structure/B7466173.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide](/img/structure/B7466177.png)
![N-ethyl-N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B7466182.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7466198.png)
![3-cyano-N-methyl-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7466221.png)